![molecular formula C13H17NO2 B1265597 Cyclohexyl anthranilate CAS No. 7779-16-0](/img/structure/B1265597.png)
Cyclohexyl anthranilate
Overview
Description
Cyclohexyl anthranilate is a viscous yellow liquid . It is an aromatic amine and ester . It is used as a flavor and fragrance agent and has a fruity type odor and flavor .
Molecular Structure Analysis
The molecular formula of Cyclohexyl anthranilate is C13H17NO2 . Its average mass is 219.280 Da and its monoisotopic mass is 219.125931 Da .Chemical Reactions Analysis
Anthranils, including Cyclohexyl anthranilate, are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Amines may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis
Cyclohexyl anthranilate is insoluble in water . It is probably combustible . It should be stored under ambient temperatures .Scientific Research Applications
Catalytic Activity
Cyclohexyl anthranilate can be used to synthesize metal complexes that exhibit significant catalytic properties. For instance, when used to create complexes with transition metals, these compounds can catalyze the reduction of 4-nitrophenol to 4-aminophenol, a reaction of considerable interest in environmental chemistry due to its implications in the detoxification of industrial waste .
Antipathogenic Properties
The metal complexes derived from Cyclohexyl anthranilate have been studied for their antipathogenic activities. They show promising results against various pathogens, including clinically important bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi such as Fusarium solani and Aspergillus niger .
Photoluminescent Materials
Cyclohexyl anthranilate can chelate with metals to form complexes that serve as photoluminescent materials. These materials have potential applications in the development of new types of optical devices, sensors, and imaging technologies .
Corrosion Inhibitors
The ability of Cyclohexyl anthranilate to form complexes with metals also extends to its use as a corrosion inhibitor. These complexes can protect metal surfaces from corrosion, which is particularly valuable in industrial settings where metal parts are exposed to harsh environments .
Pharmaceutical Applications
Due to its diverse biological activities, Cyclohexyl anthranilate and its derivatives can be used in pharmaceutical research. They have shown potential as anti-inflammatory, antineoplastic, and anti-malarial agents. Moreover, they can inhibit α-glucosidase, an enzyme relevant in diabetes management .
Food Additive Safety Evaluation
Cyclohexyl anthranilate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety as a food additive. This evaluation is crucial for determining the compound’s suitability for consumption and its potential effects on human health .
Mechanism of Action
Target of Action
Cyclohexyl anthranilate primarily targets the anthranilate synthase and anthranilate phosphoribosyltransferase enzymes . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid .
Mode of Action
Cyclohexyl anthranilate interacts with its targets through a series of biochemical reactions. The compound is involved in the formation of various C–N bonds and medicinally active heterocyclic systems . It participates in amination reactions, including cross-coupling reactions, C–H aminations, and annulation reactions .
Biochemical Pathways
Cyclohexyl anthranilate affects the tryptophan biosynthetic pathway. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate . Anthranilate is then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyltransferase . This pathway operates in plants and microorganisms .
Pharmacokinetics
As a flavor ingredient, it is expected to have good bioavailability .
Result of Action
The result of cyclohexyl anthranilate’s action is the formation of N-heterocycles and various C–N bonds . These reactions demonstrate the synthetic potential of anthranils, providing a platform for C–N bond formation and heterocycle synthesis .
properties
IUPAC Name |
cyclohexyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZETDKFSMLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024884 | |
Record name | Cyclohexyl anthranilate | |
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Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
greater than 220 °F (NTP, 1992) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |
Record name | CYCLOHEXYL ANTHRANILATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Cyclohexyl anthranilate | |
CAS RN |
7779-16-0 | |
Record name | CYCLOHEXYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |
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Record name | Cyclohexyl anthranilate | |
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Record name | Cyclohexyl anthranilate | |
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Record name | CYCLOHEXYL ANTHRANILATE | |
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Record name | Cyclohexyl 2-aminobenzoate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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